(S)-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
(S)-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the use of chiral derivatization reagents. One common method includes the reaction of (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents such as methanol and tetrahydrofuran, and the process may require specific temperature and pH adjustments to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps such as crystallization or chromatography may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of acidic or basic catalysts, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
(S)-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine
- (S)-4,6-dimethoxy-N-(pyrrolidin-3-yl)-1,3,5-triazin-2-amine
- N-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine
Uniqueness
(S)-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the design of pharmaceuticals and other bioactive compounds.
Properties
Molecular Formula |
C6H11F3N2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
(3S)-N-methyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H11F3N2/c1-11(6(7,8)9)5-2-3-10-4-5/h5,10H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
YVKIZWPQWLCMJF-YFKPBYRVSA-N |
Isomeric SMILES |
CN([C@H]1CCNC1)C(F)(F)F |
Canonical SMILES |
CN(C1CCNC1)C(F)(F)F |
Origin of Product |
United States |
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